3,3'-Oxybis-1-propanol monobenzoate

Description

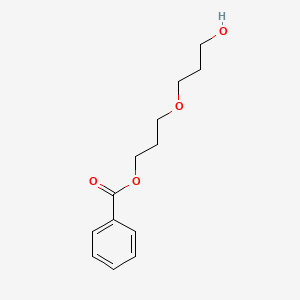

3,3'-Oxybis-1-propanol monobenzoate (CAS: N/A; molecular formula: C₁₃H₁₈O₅) is an ester derivative of 3,3'-oxybis-1-propanol, where one hydroxyl group is esterified with benzoic acid. The compound features a central ether-linked bis-propanol backbone, with a single benzoate group attached to one terminal hydroxyl position. Its structure grants it both hydrophilic (ether and hydroxyl groups) and hydrophobic (aromatic benzoate) properties, making it a candidate for applications in polymer plasticizers, surfactants, or pharmaceutical intermediates.

Synthesis typically involves reacting 3,3'-oxybis-1-propanol with benzoyl chloride under alkaline conditions or via acid-catalyzed esterification. Characterization methods include spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis, akin to protocols used for structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(3-hydroxypropoxy)propyl benzoate |

InChI |

InChI=1S/C13H18O4/c14-8-4-9-16-10-5-11-17-13(15)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |

InChI Key |

RNCWYKPVFDLWFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCOCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis-1-propanol monobenzoate typically involves the esterification of 3,3’-oxydipropanol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 3,3’-Oxybis-1-propanol monobenzoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as chromatography or crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3’-Oxybis-1-propanol monobenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the benzoate group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Chemistry: 3,3’-Oxybis-1-propanol monobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations .

Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and other enzymatic reactions. It serves as a substrate for esterases and other enzymes involved in metabolic pathways .

Industry: In the industrial sector, this compound is used in the formulation of coatings, adhesives, and plasticizers. Its chemical stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3,3’-Oxybis-1-propanol monobenzoate primarily involves its hydrolysis to release 3,3’-oxydipropanol and benzoic acid. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions. The released benzoic acid can further participate in various biochemical pathways .

Molecular Targets and Pathways:

Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

Metabolic Pathways: Involving the breakdown and utilization of benzoic acid and 3,3’-oxydipropanol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between 3,3'-oxybis-1-propanol monobenzoate and analogous compounds:

Structural and Functional Analysis

- Ether vs. Amide Backbone: Unlike the amide-containing compound in , ,'-oxybis-1-propanol monobenzoate lacks nitrogen-based coordination sites, limiting its utility in metal-catalyzed reactions. However, its ester group may serve as a mild Lewis base in specific catalytic systems.

- Degree of Esterification: Compared to its dibenzoate counterpart, the monobenzoate derivative exhibits balanced solubility in both polar and nonpolar media, enhancing its versatility as a plasticizer.

- Chain Length and Branching: The ether-linked backbone provides greater conformational flexibility than linear diols (e.g., 1,3-propanediol monobenzoate), improving compatibility with rigid polymers like PVC.

Thermal and Solubility Behavior

- Thermal stability of this compound (~200°C) exceeds that of 1,3-propanediol monobenzoate due to its ether linkage, which resists degradation better than simple glycol esters.

- Solubility in DMSO and acetone is comparable to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, but the latter’s amide group enables stronger hydrogen bonding, affecting its miscibility with protic solvents .

Application-Specific Differences

- Plasticizers: The monobenzoate’s balanced polarity reduces migration rates in polymers compared to dibenzoates.

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.